molecular formula C8H8N2O3 B3344528 N-(2-methyl-5-nitrophenyl)formamide CAS No. 77252-56-3

N-(2-methyl-5-nitrophenyl)formamide

Cat. No.: B3344528
CAS No.: 77252-56-3
M. Wt: 180.16 g/mol
InChI Key: AGEISPGOHDJZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-5-nitrophenyl)formamide (CAS 77252-56-3) is a chemical building block with the molecular formula C 8 H 8 N 2 O 3 and a molecular weight of 180.16 g/mol . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. In synthetic chemistry, this compound serves as a key precursor in multi-step organic synthesis. It is notably used as an intermediate in the preparation of complex heterocyclic molecules, such as pyrimidine derivatives . These synthesized analogues have demonstrated significant biological activity in research models, including efficient anti-angiogenic properties by blocking the formation of new blood vessels in studies like the chick chorioallantoic membrane (CAM) assay, and DNA binding/cleavage abilities in biochemical assays . This makes this compound a valuable starting material for researchers investigating new anticancer agents that exert both anti-angiogenic and cytotoxic effects. Researchers should handle this material with care. It carries warning hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEISPGOHDJZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77252-56-3
Record name 5'-NITRO-O-FORMOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N 2 Methyl 5 Nitrophenyl Formamide

Established Reaction Pathways for Formamide (B127407) Synthesis

Traditional methods for synthesizing formamides, including N-(2-methyl-5-nitrophenyl)formamide, rely on direct formylation procedures or multistep routes that begin with the synthesis of the necessary amine precursor.

Direct formylation involves the reaction of 2-methyl-5-nitroaniline (B49896) with a formylating agent. Formic acid is one of the most common and straightforward reagents for this transformation. The reaction typically involves heating the amine with formic acid, often without a solvent (neat conditions), which is an environmentally friendly approach. scholarsresearchlibrary.com

A variety of other formylating agents have been documented for the N-formylation of amines, although their specific application to 2-methyl-5-nitroaniline may vary. These reagents offer alternatives to formic acid, sometimes providing milder reaction conditions or different reactivity profiles. rsc.org

Table 1: Common Formylating Agents for Amine Synthesis

Formylating AgentTypical ConditionsReference
Formic AcidNeat (solvent-free), heating scholarsresearchlibrary.com
Acetic Formic AnhydrideOften used for sensitive substrates scholarsresearchlibrary.com
ChloralUsed in specific synthetic contexts rsc.org
Formic Acid Esters (e.g., Ethyl Formate)Requires a promoter or catalyst researchgate.net
Ammonium (B1175870) Formate (B1220265)Can serve as both formylating agent and catalyst scholarsresearchlibrary.com

The choice of reagent can influence the reaction's efficiency and the purity of the resulting this compound. The presence of the electron-withdrawing nitro group on the aromatic ring can decrease the nucleophilicity of the amine, potentially requiring more forcing conditions or catalytic activation for high yields. researchgate.net

The synthesis of this compound is fundamentally dependent on the availability of its precursor, 2-methyl-5-nitroaniline. This intermediate is not typically prepared from other amines but is synthesized via the nitration of o-toluidine (B26562). chemicalbook.comontosight.ai

The standard procedure involves the careful addition of a nitrating mixture, composed of nitric acid and sulfuric acid, to o-toluidine at low temperatures (e.g., -10°C to 10°C). chemicalbook.com The sulfuric acid protonates the amino group of o-toluidine, forming the anilinium ion, which directs the incoming nitro group to the meta position relative to itself, ultimately yielding 2-methyl-5-nitroaniline after workup. chemicalbook.com This precursor is a yellow to brown crystalline solid used in the manufacturing of dyes and pigments. ontosight.ai A production method has also been described that proceeds from o-toluidine to 2-methyl-5-nitrophenol (B1294729) without isolating the 2-methyl-5-nitroaniline intermediate. google.com

Advanced Catalytic Approaches in Formamide Formation

To improve reaction rates, yields, and sustainability, various catalytic systems have been developed for N-formylation reactions. These modern approaches are applicable to the synthesis of this compound and offer significant advantages over non-catalytic methods.

Lewis acids are effective catalysts for the N-formylation of amines with formic acid. researchgate.net The catalyst functions by activating the formic acid, increasing the electrophilicity of its carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. rsc.org A proposed mechanism suggests that the Lewis acid coordinates to the carbonyl oxygen of formic acid, facilitating the subsequent attack by the amine's nitrogen atom. researchgate.net

A range of Lewis acids have proven effective for formylating various anilines, with yields often exceeding 80-90%. researchgate.net

Table 2: Efficacy of Various Lewis Acids in the N-Formylation of Aniline (B41778) with Formic Acid

Lewis Acid CatalystYield (%)Reference
ZnCl₂>90 researchgate.net
SnCl₂>90 researchgate.net
LaCl₃>90 researchgate.net
La(OTf)₃>90 researchgate.net
FeCl₃80-90 researchgate.net
AlCl₃80-90 researchgate.net
NiCl₂80-90 researchgate.net

This catalytic method is highly efficient, often requiring only a catalytic amount of the Lewis acid under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

Transition metal catalysis offers a pathway to synthesize formamides from alternative carbon sources, most notably carbon dioxide. rsc.org Catalytic systems based on metals like ruthenium and copper can facilitate the N-formylation of amines using CO₂ and a reducing agent, such as hydrogen (H₂). rsc.orgacs.org For instance, a Cu(OAc)₂–DMAP catalytic system has shown high activity and selectivity for N-formylation reactions. rsc.org

These processes are of significant interest for sustainable chemical production, as they utilize a renewable and abundant C1 source (CO₂). acs.org While often requiring higher pressures and temperatures, the development of highly active catalysts, such as ruthenium-based complexes, has made these routes increasingly viable. acs.org

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, represents a major advancement in green chemistry. nih.gov For N-formylation, organocatalysts can activate the reactants without the need for potentially toxic or expensive metals. While specific applications of organocatalysts for the synthesis of this compound are not extensively detailed, the principles are broadly applicable.

Green chemistry considerations are paramount in modern synthetic design. Several strategies enhance the environmental profile of this compound synthesis:

Solvent-Free Reactions : Performing the formylation under neat (solvent-free) conditions minimizes waste and simplifies product purification. scholarsresearchlibrary.com

Alternative C1 Sources : The use of CO₂ as a formylating agent precursor is a key green strategy, reducing reliance on fossil fuel-derived reagents. rsc.org

Recyclable Catalysts : The development of heterogeneous catalysts, such as sulfonic acid functionalized magnetic nanoparticles (NP@SO₃H), allows for easy separation from the reaction mixture using an external magnet and reuse over multiple cycles without significant loss of activity. rsc.org

Bio-Based Solvents : When solvents are necessary, the use of bio-based alternatives like 2-MeTHF is being explored to replace traditional petroleum-derived solvents. mdpi.com

These advanced catalytic and green chemistry approaches are driving the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and other valuable chemical compounds.

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the choice of solvent, temperature, and pressure is crucial for maximizing the yield and purity of the final product.

Solvent Effects on Yield and Selectivity

In many reported procedures for the N-formylation of anilines with formic acid, solvent-free conditions are often employed, where the reactants are heated together. nih.gov This approach offers advantages in terms of reduced waste and simplified work-up. However, in cases where a solvent is necessary, its properties can be tailored to optimize the reaction. For instance, the use of toluene (B28343) with a Dean-Stark trap can be effective for removing water and driving the reaction to completion when using formic acid as the formylating agent. nih.govscispace.com

A study on the N-formylation of various amines using a solid acid nanocatalyst explored different solvents. rsc.org The results, which can be extrapolated to the synthesis of this compound, are summarized in the table below.

Table 1: Effect of Different Solvents on the N-Formylation of a Model Aniline
EntrySolventTime (min)Yield (%)
1Ethanol (B145695)1595
2Methanol (B129727)2092
3Acetonitrile3085
4Dichloromethane4570
5Toluene6065
6Water9040
7Solvent-free2590

Data is illustrative and based on the formylation of a model aniline using a solid acid nanocatalyst and formic acid at room temperature, as described in analogous literature. rsc.org

As indicated in the table, polar protic solvents like ethanol and methanol, as well as solvent-free conditions, tend to provide higher yields in shorter reaction times for this type of transformation. rsc.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that directly affects the rate of the formylation reaction. Generally, increasing the temperature accelerates the reaction by providing the necessary activation energy. For the formylation of anilines with formic acid, temperatures typically range from room temperature to reflux conditions, depending on the reactivity of the substrate and the catalyst used. For instance, some catalytic systems with formic acid operate efficiently at 70 °C. nih.gov Manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate has been conducted at 130 °C in DMF. nih.govacs.org

The influence of temperature on the yield of N-formylation of a model aniline is illustrated in the table below.

Table 2: Influence of Temperature on the N-Formylation of a Model Aniline
EntryTemperature (°C)Time (h)Yield (%)
125 (Room Temp.)1260
250685
370295
4100192
5130188

Data is illustrative and based on the formylation of a model aniline with formic acid and a catalyst, as described in analogous literature. nih.govnih.govacs.org

The data suggests that there is an optimal temperature range to achieve a high yield in a reasonable time frame. nih.gov Excessively high temperatures might lead to side reactions or decomposition of the product or reactants.

Pressure is generally not a critical parameter for the formylation of amines with common formylating agents like formic acid under standard laboratory conditions. These reactions are typically carried out at atmospheric pressure. However, in catalytic carbonylations using carbon monoxide gas, pressure becomes a significant factor influencing the reaction rate and efficiency. nih.gov

Isolation and Purification Strategies

The isolation and purification of this compound from the reaction mixture are essential steps to obtain a product of high purity. The choice of method depends on the physical state of the product (solid or liquid) and the nature of the impurities. Since this compound is expected to be a solid at room temperature, several standard techniques can be employed.

Reaction Monitoring and Work-up: The progress of the formylation reaction is typically monitored by Thin Layer Chromatography (TLC). rsc.orgmedcraveonline.com Once the reaction is complete, the work-up procedure often involves quenching the reaction, for example, by adding water or a basic solution to neutralize any remaining acid. The crude product can then be extracted with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for successful recrystallization. Common solvents for recrystallization include ethanol, methanol, and mixtures of solvents like ethyl acetate/hexanes.

Column Chromatography: For more challenging purifications or to remove closely related impurities, silica (B1680970) gel column chromatography can be used. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is chosen based on the polarity of the product and impurities as determined by TLC.

Washing/Trituration: In some cases, a simple wash of the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity. This process is also known as trituration. A patent describing the synthesis of a related compound mentions purification by "pulling with methanol," which likely refers to a washing or trituration step.

A general procedure for isolation and purification would involve:

Quenching the reaction mixture.

Extracting the product into an organic solvent.

Washing the organic layer with water and brine.

Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).

Evaporating the solvent to obtain the crude product.

Purifying the crude product by recrystallization or column chromatography.

Chemical Reactivity and Transformation Pathways of N 2 Methyl 5 Nitrophenyl Formamide

Reactions at the Formamide (B127407) Moiety

The formamide group (–NHCHO) is characterized by a planar structure due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts partial double bond character to the C–N bond and influences the reactivity of both the carbonyl carbon and the nitrogen atom.

Hydrolytic Cleavage Mechanisms (Acidic, Basic, Neutral)

Hydrolysis of the formamide bond in N-(2-methyl-5-nitrophenyl)formamide leads to the cleavage of the C-N bond, yielding 2-methyl-5-nitroaniline (B49896) and formic acid. The mechanism of this transformation is highly dependent on the pH of the medium. viu.ca

Acidic Hydrolysis : Under acidic conditions, the reaction is catalyzed by protons (H+). The mechanism typically begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-methyl-5-nitroaniline regenerates the acid catalyst and releases formic acid. In strongly acidic solutions, this can proceed via an A-1 or A-2 mechanism. rsc.orgresearchgate.net

Basic Hydrolysis : In a basic medium, the hydroxide (B78521) ion (OH−), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This attack forms a tetrahedral intermediate. The intermediate then collapses, with the C-N bond cleaving to form a 2-methyl-5-nitroanilide anion and formic acid. The anilide anion is subsequently protonated by the solvent to give the final product, 2-methyl-5-nitroaniline.

Neutral Hydrolysis : Neutral hydrolysis, or the reaction with water alone, is generally much slower than its acid- or base-catalyzed counterparts. rsc.org The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon. This process can be facilitated by intramolecular catalysis or proceed uncatalyzed, though at a significantly reduced rate. rsc.org For some related N-aryl amides, a water-catalyzed mechanism has been observed even in moderately acidic conditions. rsc.org

Nucleophilic Additions and Substitutions Involving the Carbonyl Group

The carbonyl carbon of the formamide group is electrophilic and susceptible to attack by various nucleophiles. acs.org

Addition of Organometallic Reagents : Reagents like Grignards or organolithiums can add to the formyl carbon, but the reaction is often complex with N-aryl formamides due to the acidic N-H proton, which can be deprotonated by the organometallic reagent.

Reduction : The formyl group can be reduced. Catalytic hydrogenation, for example, can lead to different products depending on the conditions. frontiersin.orgresearchgate.netosti.gov Deaminative hydrogenation results in C-N bond cleavage to form methanol (B129727), while deoxygenative hydrogenation can lead to the corresponding N-methylated amine, N-methyl-2-methyl-5-nitroaniline, via C-O bond cleavage. frontiersin.orgresearchgate.netosti.gov

Passerini-type Reactions : In the presence of an isocyanide and a suitable acid catalyst, the formamide can act as the carbonyl component in a Passerini-type multicomponent reaction to generate α-acyloxycarboxamides. rsc.org The reaction is initiated by the activation of the formamide, followed by nucleophilic attack by the isocyanide. rsc.org

Rearrangement Reactions

While specific rearrangement reactions involving this compound are not extensively documented, related N-aryl amides and similar structures undergo well-known rearrangements.

Hofmann-type Rearrangement : A related reaction involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines (which can be derived from nitriles) to N-arylamides. mdpi.com

Beckmann Rearrangement : This is a classic reaction that converts an oxime into an amide. libretexts.orgmasterorganicchemistry.com While not a direct reaction of the formamide itself, it represents a synthetic route to substituted amides. The mechanism involves the acid-catalyzed rearrangement of an oxime, often formed from a ketone. masterorganicchemistry.com

Transformations Involving the Nitroaromatic Moiety

The nitroaromatic part of the molecule is electron-deficient and presents distinct reaction pathways, primarily centered on the reduction of the nitro group and substitution on the aromatic ring.

Selective Reduction of the Nitro Group

The reduction of the nitro group (–NO₂) to an amino group (–NH₂) is a fundamental transformation in organic synthesis. researchgate.net The presence of the formamide group requires selective reduction methods to avoid affecting the amide bond. The product of this reaction is N-(5-amino-2-methylphenyl)formamide.

A variety of reagents can achieve this transformation with high chemoselectivity:

Catalytic Hydrogenation : This is a common and effective method. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are frequently used with hydrogen gas. commonorganicchemistry.com Raney Nickel can be advantageous when trying to avoid dehalogenation if other halogens are present. commonorganicchemistry.com

Metal/Acid Systems : Metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic and reliable reagents for nitro group reduction. commonorganicchemistry.com

Sulfide (B99878) Reagents : Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide can be used for the selective reduction of nitro groups, particularly in molecules with multiple nitro groups. commonorganicchemistry.com

Transfer Hydrogenation : Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., zinc or magnesium powder) can serve as a hydrogen source, offering a rapid and selective reduction method at room temperature. niscpr.res.in

Sodium Borohydride (B1222165) Systems : While sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, its reactivity can be enhanced by additives. jsynthchem.com For instance, NaBH₄ in the presence of a nickel catalyst can effectively reduce nitroaromatics. jsynthchem.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Conditions Selectivity Notes
H₂/Pd-C H₂ gas, solvent (e.g., Ethanol (B145695), Ethyl Acetate) Highly efficient; may also reduce other functional groups. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Acidic or neutral aqueous solution, heat Classic, inexpensive, and effective method.
SnCl₂·2H₂O Solvent (e.g., Ethanol), heat Mild conditions, good for sensitive substrates. commonorganicchemistry.com
Na₂S₂O₄ (Sodium Dithionite) Biphasic system (e.g., Dichloromethane/Water) Often used for selective reductions.

Aromatic Substitution Reactions on the Phenyl Ring

The substitution pattern on the phenyl ring is dictated by the directing effects of the three existing substituents: the methyl group (–CH₃), the formamido group (–NHCHO), and the nitro group (–NO₂). msu.edu

Directing Effects :

–CH₃ group : An activating, ortho, para-director. libretexts.org

–NHCHO group : A moderately activating, ortho, para-director. The activating effect is due to the lone pair on the nitrogen, though it is somewhat diminished by the electron-withdrawing nature of the adjacent carbonyl.

–NO₂ group : A strongly deactivating, meta-director. msu.edu

Nucleophilic Aromatic Substitution (SₙAr) : The presence of the strongly electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution. nih.govyoutube.com A leaving group positioned ortho or para to the nitro group can be displaced by a nucleophile. In this compound, there are no suitable leaving groups (like halogens) at the activated positions (C2 or C4 relative to the nitro group). Therefore, SₙAr reactions are not a primary pathway for this specific molecule unless a substituent is first introduced at an activated position.

Intramolecular Cyclization Reactions

The presence of a formamide group ortho to a methyl-substituted aromatic ring in this compound makes it a candidate for intramolecular cyclization reactions to form quinoline (B57606) derivatives. The reaction's course is significantly influenced by the conditions employed, particularly the use of reducing agents or strong bases.

The most probable fused heterocyclic system to arise from this compound is a substituted quinoline. Two primary pathways can be envisioned: reductive cyclization and base-catalyzed cyclization.

Base-Catalyzed Cyclization (Madelung-type Reaction): The Madelung synthesis traditionally involves the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines to form indoles. wikipedia.org A similar pathway can be proposed for this compound, which would lead to a quinoline rather than an indole (B1671886) due to the formamide being attached to the aniline (B41778) nitrogen. This reaction would likely require a strong base to deprotonate both the formamide nitrogen and the ortho-methyl group, creating a benzylic carbanion that attacks the formyl carbonyl. The presence of the electron-withdrawing nitro group could potentially facilitate the deprotonation of the methyl group. researchgate.net

The following table summarizes the plausible heterocyclic products from the intramolecular cyclization of this compound under different hypothetical conditions.

Starting MaterialReaction TypeProposed Product
This compoundReductive Cyclization8-Methylquinolin-6-amine
This compoundBase-Catalyzed Cyclization8-Methyl-6-nitroquinoline

This table presents hypothetical products based on established reaction mechanisms for analogous compounds.

The mechanisms for these proposed cyclizations, while not specifically studied for this compound, can be inferred from related transformations.

Mechanism of Reductive Cyclization:

Reduction of the Nitro Group: The reaction would commence with the reduction of the nitro group to an amino group, forming N-(5-amino-2-methylphenyl)formamide. This is typically achieved using reagents like Fe/HCl, SnCl2/HCl, or catalytic hydrogenation.

Activation of the Formamide: The formamide group would then be activated, likely under acidic conditions used for the reduction, to make the formyl carbon more electrophilic.

Intramolecular Electrophilic Attack: The newly formed amino group, or more likely the aromatic ring activated by it, would attack the formyl carbon in an intramolecular electrophilic substitution-type reaction.

Dehydration and Aromatization: The resulting intermediate would then undergo dehydration to form the fully aromatic quinoline ring system.

Mechanism of Base-Catalyzed Cyclization (Madelung-type): The mechanism for a base-catalyzed cyclization would be analogous to the Madelung indole synthesis. wikipedia.orgquimicaorganica.orgyoutube.com

Deprotonation: A strong base (e.g., sodium ethoxide, potassium tert-butoxide) would abstract protons from both the formamide nitrogen and the benzylic methyl group. wikipedia.org The electron-withdrawing nitro group would likely increase the acidity of the benzylic protons.

Intramolecular Nucleophilic Attack: The resulting benzylic carbanion would act as a nucleophile, attacking the electrophilic carbonyl carbon of the formamide group. wikipedia.org

Cyclization and Elimination: This attack forms a cyclic intermediate. Subsequent elimination of a water molecule upon workup would lead to the formation of the aromatic quinoline ring. wikipedia.orgyoutube.com

The key steps of the proposed base-catalyzed mechanism are outlined in the table below.

StepDescription
1Deprotonation of the formamide nitrogen and the ortho-methyl group by a strong base.
2Intramolecular nucleophilic attack of the benzylic carbanion on the formyl carbonyl carbon.
3Formation of a cyclic alkoxide intermediate.
4Protonation of the alkoxide during aqueous workup, followed by dehydration.
5Aromatization to form the final quinoline product.

This table outlines a hypothetical mechanism based on the principles of the Madelung synthesis.

It is important to reiterate that these pathways and mechanisms are proposed based on established chemical principles for structurally similar molecules. Specific experimental investigation would be required to confirm the reactivity and product distribution for the intramolecular cyclization of this compound.

Derivatization and Analogues: Advanced Synthetic Strategies

Functionalization at the Phenyl Ring of N-(2-methyl-5-nitrophenyl)formamide

The phenyl ring of this compound offers several positions for the introduction of new functional groups, primarily through electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is dictated by the directing effects of the three existing substituents: the formamido (-NHCHO) group, the methyl (-CH₃) group, and the nitro (-NO₂) group.

The formamido and methyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. chemguide.co.uk In the case of this compound, the positions available for substitution are C3, C4, and C6. The cumulative directing effects of the existing groups will determine the position of the incoming electrophile. For instance, nitration of methylbenzene typically yields a mixture of 2- and 4-nitro isomers, showcasing the ortho- and para-directing influence of the methyl group. chemguide.co.uk

Common electrophilic substitution reactions that can be employed for the functionalization of the phenyl ring include:

Nitration: Introducing an additional nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.comlibretexts.org

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be accomplished using the respective halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. libretexts.org

Sulfonation: The installation of a sulfonic acid group (-SO₃H) can be performed using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org

Nucleophilic aromatic substitution offers another, though less common, avenue for functionalization, potentially enabling the displacement of the nitro group under specific reaction conditions with a strong nucleophile. nih.gov

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReagentElectrophileExpected Major Product(s)
HNO₃/H₂SO₄NO₂⁺N-(2-methyl-4,5-dinitrophenyl)formamide and N-(2-methyl-3,5-dinitrophenyl)formamide
Br₂/FeBr₃Br⁺N-(4-bromo-2-methyl-5-nitrophenyl)formamide and N-(6-bromo-2-methyl-5-nitrophenyl)formamide
SO₃/H₂SO₄SO₃2-methyl-5-nitro-4-(formylamino)benzenesulfonic acid and 2-methyl-5-nitro-6-(formylamino)benzenesulfonic acid

Modifications at the Formamide (B127407) Nitrogen and Carbonyl Carbon

Reactions at the Formamide Nitrogen:

Hydrolysis: Acidic or basic hydrolysis of the formamide group yields the corresponding primary amine, 2-methyl-5-nitroaniline (B49896). This transformation is a common step in synthetic sequences where the formamide group serves as a protecting group for the amine.

N-Alkylation and N-Acylation: The formamide nitrogen can be alkylated or acylated under appropriate conditions, although this can be challenging. These reactions would lead to N-alkyl-N-(2-methyl-5-nitrophenyl)formamides and N-acyl-N-(2-methyl-5-nitrophenyl)formamides, respectively.

Reduction: The formamide group can be reduced to a methylamino group using reducing agents like lithium aluminum hydride (LiAlH₄), yielding N-methyl-2-methyl-5-nitroaniline.

Reactions at the Carbonyl Carbon:

The carbonyl carbon of the formamide is electrophilic and can be attacked by nucleophiles, although it is less reactive than the carbonyl carbon of ketones or esters.

Reactions with strong organometallic reagents could potentially lead to the formation of carbinolamines after a subsequent workup.

The reactivity of the formamide group can be influenced by the electronic nature of the substituted phenyl ring. The electron-withdrawing nitro group may impact the electron density at the formamide moiety, thereby affecting its reactivity.

Synthesis of Poly-Functionalized Derivatives

The synthesis of poly-functionalized derivatives of this compound involves multi-step synthetic sequences that combine reactions at the phenyl ring and the formamide group. syrris.jp These strategies allow for the construction of complex molecules with tailored properties.

An example of a poly-functionalized derivative is N-(5-(methylsulfonyl)-2-((2-nitrophenyl)thio)phenyl)formamide. ontosight.ainih.gov The synthesis of such a molecule would necessitate a multi-step approach, likely involving:

Introduction of a sulfonyl group: This could be achieved through the sulfonation of a suitable precursor, followed by conversion to a sulfonyl chloride and subsequent reaction with a methylating agent.

Introduction of a thioether linkage: This would likely involve a nucleophilic aromatic substitution reaction where a thiol displaces a leaving group on the aromatic ring.

Formation or modification of the formamide group: This could be the final step, involving the formylation of the corresponding aniline (B41778) derivative.

The development of efficient and selective multi-step syntheses is a key area of research, with modern techniques like flow chemistry offering potential advantages in terms of reaction time and purification. syrris.jp

Structure-Reactivity Correlations in Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is governed by the electronic and steric effects of the various functional groups present on the molecule.

Electronic Effects:

Electron-donating groups (EDGs): The methyl (-CH₃) and formamido (-NHCHO) groups are electron-donating, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack.

Electron-withdrawing groups (EWGs): The nitro (-NO₂) group is strongly electron-withdrawing, decreasing the electron density of the ring and deactivating it towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution.

Steric Effects:

The size and position of the substituents can influence the accessibility of certain reaction sites. For example, a bulky substituent at the C6 position could hinder further substitution at the C1 (formamido) and C2 (methyl) positions due to steric hindrance.

By systematically modifying the functional groups on this compound and its derivatives, it is possible to establish clear structure-reactivity relationships. This understanding is crucial for the rational design of new molecules with desired chemical properties and reactivity profiles.

Structural Elucidation and Conformational Analysis of N 2 Methyl 5 Nitrophenyl Formamide

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution 1H and 13C NMR spectroscopy are fundamental in identifying the different types of protons and carbons within the N-(2-methyl-5-nitrophenyl)formamide molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. Electronegative groups, such as the nitro (NO2) and formamide (B127407) (NHCHO) groups, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). libretexts.orguobasrah.edu.iq

In this compound, the aromatic protons exhibit distinct signals due to their positions relative to the methyl, nitro, and formamide substituents. Similarly, the carbon atoms of the benzene (B151609) ring, the methyl group, and the formyl group can be distinguished in the 13C NMR spectrum. libretexts.orgbhu.ac.in The chemical shifts are influenced by factors like electron density, hybridization, and anisotropic effects from the aromatic ring and carbonyl group. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 9.5110 - 150
Methyl (CH₃)~2.2~18
Formyl CH8.0 - 8.5~160-165
Formyl NH8.0 - 10.0-
C-NO₂-~147
C-NHCHO-~138
C-CH₃-~130

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

Dynamic NMR (DNMR) is employed to study time-dependent processes such as internal rotation and conformational changes. montana.eduyoutube.com In this compound, rotation around the C-N bond of the formamide group is restricted due to the partial double bond character of the amide linkage. This can lead to the existence of two distinct conformers (cis and trans), which may be observable at low temperatures. nih.govresearchgate.net

As the temperature increases, the rate of rotation around the C-N bond increases. When the rate of this exchange becomes comparable to the NMR timescale, the separate signals for the conformers broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. youtube.com By analyzing these temperature-dependent changes in the NMR line shape, the activation energy (rotational barrier) for this internal rotation can be determined. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps to establish the connectivity of the proton framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial relationships between protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the preferred conformation of the molecule, such as the orientation of the formyl group relative to the phenyl ring. nih.gov

Infrared and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sacardiff.ac.uk The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific vibrational transitions within the molecule. These techniques are excellent for identifying functional groups. ksu.edu.saresearchgate.net

Key vibrational modes for this compound include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

C-H stretching: Aromatic and methyl C-H stretches appear around 2900-3100 cm⁻¹.

C=O stretching (Amide I): A strong band usually found between 1650 and 1690 cm⁻¹ for secondary amides. ias.ac.in

N-O stretching (asymmetric and symmetric): The nitro group gives rise to two characteristic strong bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric). researchgate.net

C-N stretching: This vibration, often coupled with other modes, contributes to the Amide II and III bands. ias.ac.in

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (N-H)Stretching3200 - 3400
Amide (C=O)Stretching (Amide I)1650 - 1690
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1330 - 1370
Aromatic C-HStretching3000 - 3100
Methyl C-HStretching2850 - 2960
Aromatic C=CStretching1400 - 1600

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. mgutheses.inkobv.de

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M+•). This ion can then undergo fragmentation through various pathways. nih.govchemrxiv.org Common fragmentation patterns for aromatic nitro compounds and amides include:

Loss of the formyl group (•CHO) or formamide radical (•NHCHO).

Cleavage of the nitro group, which can involve the loss of •NO₂ or •NO followed by CO.

Fragmentation of the aromatic ring.

An "ortho effect" can occur where adjacent substituents interact during fragmentation, which is possible between the methyl and formamide groups, or the formamide and nitro groups if rotation allows for proximity. researchgate.net

Analysis of the masses of the fragment ions helps to piece together the structure of the original molecule and confirm the identity of this compound. kobv.dechemrxiv.org

X-ray Crystallography and Solid-State Structural Analysis

This section would typically provide a thorough examination of the compound's structure derived from X-ray diffraction data.

Determination of Molecular Conformation and Geometry

A crystallographic study would elucidate the specific conformation adopted by the this compound molecule in the solid state. This includes the planarity of the formamide group, the orientation of the nitro and methyl substituents on the phenyl ring, and the dihedral angle between the formamide group and the aromatic ring. Key bond lengths, bond angles, and torsion angles would be presented in a detailed table, offering a quantitative description of the molecular geometry.

Analysis of Crystal Packing and Lattice Architecture

This subsection would describe how individual molecules of this compound arrange themselves to form a stable, three-dimensional crystal lattice. Details such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell would be reported. This information is fundamental to understanding the macroscopic properties of the crystalline material.

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Without the foundational experimental data from an X-ray crystallographic study of this compound, any discussion on its specific solid-state conformation, crystal packing, and intermolecular interactions would be purely speculative. The scientific community awaits the determination of this crystal structure to fully characterize this compound.

Theoretical and Computational Chemistry Investigations of N 2 Methyl 5 Nitrophenyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-methyl-5-nitrophenyl)formamide at the atomic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular properties of chemical compounds. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies and findings from research on structurally similar molecules, such as N-(2-nitrophenyl)maleimide and nitrotoluene isomers, provide valuable insights. nih.govrsc.org

A DFT study on N-(2-nitrophenyl)maleimide, for instance, utilized the B3LYP/6–311+G(d,p) level of theory to determine stability and electronic properties. nih.gov For this compound, similar calculations would reveal key electronic parameters. The geometries of reactants, transition states, and products can be optimized at levels like B3LYP/6-311++G(d,p). rsc.org

These studies typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For related nitroaromatic compounds, the HOMO-LUMO gap has been shown to be a significant factor in their electronic behavior. mdpi.com

Furthermore, DFT calculations can elucidate the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting sites of chemical reactions. For this compound, the nitro group and the carbonyl oxygen of the formamide (B127407) group are expected to be electron-rich regions.

Table 1: Predicted Electronic Properties from Analogous DFT Studies

Property Predicted Characteristic for this compound
HOMO-LUMO Gap A relatively small gap, indicating potential for reactivity.
Electron Density High electron density around the nitro group and carbonyl oxygen.

| Molecular Electrostatic Potential | Negative potential near the oxygen atoms, positive potential near the amide proton and aromatic protons. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties.

A study on N-methylformamide, a simpler related amide, employed ab initio calculations at the HF and MP2 levels. psu.edu These calculations were successful in determining the molecular geometry, dipole moment, and rotational constants. For this compound, similar high-level ab initio calculations, such as Coupled Cluster (CC) methods like CCSD(T), could provide benchmark data for its structural and electronic properties. rsc.orgrsc.org These methods are computationally intensive but offer a high degree of accuracy, which is crucial for validating results from less computationally demanding methods like DFT.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility.

Calculation of Rotational Barriers and Conformational Isomers

This compound possesses several rotatable bonds, leading to the possibility of different conformational isomers. The most significant of these is the rotation around the C-N amide bond, which can lead to cis and trans conformers. Aromatic amides with a secondary amide bond generally favor the trans conformation in both crystal and solution phases. nih.govacs.org

The presence of substituents on the phenyl ring can influence the conformational preference. For this compound, the methyl and nitro groups will sterically and electronically interact with the formamide group, affecting the rotational energy barrier between the cis and trans isomers. The introduction of an electron-withdrawing group on the phenyl ring of a related aromatic amide has been shown to increase the population of the cis conformer. acs.org Computational methods can be used to calculate the potential energy surface for the rotation around the C-N bond, identifying the energy minima corresponding to stable conformers and the transition states connecting them.

Table 2: Predicted Conformational Properties

Conformer Predicted Stability Key Feature
Trans Generally more stable The formyl proton is on the opposite side of the phenyl ring relative to the C-N bond.

| Cis | Generally less stable | The formyl proton is on the same side as the phenyl ring relative to the C-N bond. |

Solvent Effects on Molecular Conformation

The surrounding solvent can have a significant impact on the conformational equilibrium of a molecule. Computational studies on related aromatic amides have examined their conformational properties in various solvents. nih.govacs.org For this compound, polar solvents are expected to stabilize the more polar conformer.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study these effects. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful for this purpose, as they treat the solute with high-level quantum mechanics while the solvent is modeled with less computationally expensive molecular mechanics. nih.gov Such studies can predict how the ratio of cis to trans conformers changes in different solvent environments, which is crucial for understanding its behavior in biological systems or as a reactant in solution-phase synthesis.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states.

For this compound, several reaction pathways can be envisioned. Theoretical studies on the decomposition of nitrotoluene isomers, for instance, have shown that C-NO2 bond dissociation and the isomerization of the nitro group to a nitrite (B80452) group are important initial steps at high temperatures. rsc.org Similar mechanisms could be operative for the thermal decomposition of this compound.

Furthermore, reactions involving the formamide group, such as hydrolysis or reactions with nucleophiles, can be modeled. The reaction mechanism for the aminolysis of related nitrophenyl carbonates has been studied, revealing a stepwise mechanism through a tetrahedral intermediate. mdpi.com Computational analysis of such a reaction for this compound would involve locating the transition state structures for the formation and breakdown of this intermediate.

Methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be employed to calculate pressure- and temperature-dependent rate constants for various reaction channels, providing a comprehensive understanding of the reaction kinetics. rsc.org

Table 3: Potential Reaction Pathways and Intermediates

Reaction Type Potential Mechanism Key Intermediates/Transition States
Thermal Decomposition C-NO2 bond homolysis or nitro-nitrite rearrangement. rsc.org Phenyl radical, NO2 radical, nitrite intermediate.
Nucleophilic Acyl Substitution Stepwise addition-elimination at the formyl carbon. Tetrahedral intermediate.

| Nucleophilic Aromatic Substitution | Addition of a nucleophile to the aromatic ring with displacement of the nitro group. | Meisenheimer complex. nih.gov |

Modeling of Intermolecular Interactions

Currently, there is a lack of specific published research focusing on the detailed computational modeling of intermolecular interactions for this compound. While general computational methods are well-established for predicting and analyzing the non-covalent interactions that govern how molecules interact with each other in the solid state and in solution, these methods have not yet been specifically applied to this compound in the available scientific literature.

Theoretical studies on similar molecules often employ methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index analysis, and Electrostatic Potential (ESP) surface mapping to understand the nature and strength of hydrogen bonds, van der Waals forces, and π-π stacking interactions. For a molecule like this compound, one would anticipate the presence of several key interactions:

N-H···O Hydrogen Bonds: The formamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which would be expected to form strong intermolecular hydrogen bonds.

C-H···O Interactions: The methyl and phenyl C-H groups could act as weak hydrogen bond donors to the oxygen atoms of the nitro and formamide groups.

π-π Stacking: The presence of the aromatic phenyl ring allows for potential π-π stacking interactions between adjacent molecules.

Nitro Group Interactions: The nitro group is a strong electron-withdrawing group and can participate in various dipole-dipole and other electrostatic interactions.

Without specific studies, quantitative data on the energies and geometries of these potential interactions for this compound remain undetermined.

Interactive Data Table: Expected Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorExpected Relative Strength
Hydrogen BondN-H (formamide)O=C (formamide)Strong
Hydrogen BondN-H (formamide)O (nitro group)Moderate to Strong
Weak Hydrogen BondC-H (phenyl/methyl)O (formamide/nitro)Weak
π-π StackingPhenyl RingPhenyl RingModerate
Dipole-DipoleNitro Group / FormamideNitro Group / FormamideModerate

This table represents theoretically expected interactions based on the chemical structure. Specific computational data is not currently available in the literature.

Crystal Structure Prediction and Polymorphism Research

As of now, dedicated research on the crystal structure prediction and potential polymorphism of this compound has not been reported in the peer-reviewed scientific literature. Crystal structure prediction (CSP) is a computational field that aims to identify the most stable crystal packing arrangements of a molecule from its chemical diagram alone. This is a computationally intensive process that involves generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies.

The potential for polymorphism—the ability of a compound to crystallize in multiple different crystal structures with distinct physical properties—is a critical area of study for pharmaceuticals, pigments, and other functional materials. Molecules with conformational flexibility and multiple hydrogen bonding sites, such as this compound, are often candidates for exhibiting polymorphism. The interplay between the formyl group, the methyl group, and the nitro group on the phenyl ring could lead to various stable packing arrangements.

A typical CSP study would involve the following steps:

Determination of the low-energy gas-phase conformations of the molecule.

Generation of a large number of trial crystal structures using different space groups.

Optimization of these structures using force fields or more accurate quantum mechanical methods.

Calculation of the lattice energies to create a crystal energy landscape.

The results of such a study would provide a set of plausible crystal structures, including the likely experimentally observable form and any potential polymorphs. However, without experimental data or specific computational studies on this compound, any discussion of its crystal structure or polymorphism remains speculative.

Interactive Data Table: Hypothetical Polymorph Screening Parameters for this compound

ParameterDescriptionRelevance to Polymorphism
Conformational FlexibilityRotation around the C-N amide bond and the C-N phenyl bond.Different conformers can lead to different packing motifs.
Hydrogen Bond Donors/AcceptorsN-H, C=O, NO2Multiple competing hydrogen bond networks can stabilize different polymorphs.
Molecular ShapeRelatively planar with a protruding methyl group.Can influence the efficiency of molecular packing in the crystal lattice.
Computational MethodsForce Field calculations, DFT (Density Functional Theory)Used to calculate the relative energies of hypothetical crystal structures.

This table outlines the key molecular features and computational considerations for a future polymorphism study. No experimental or calculated data for different polymorphs of this specific compound are currently available.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of formamides, including N-(2-methyl-5-nitrophenyl)formamide, is a cornerstone of organic chemistry. However, traditional methods often rely on harsh reagents and generate significant waste. The future of its synthesis is geared towards green and sustainable chemistry, focusing on efficiency, safety, and environmental impact.

Future research will likely prioritize catalytic systems that operate under mild conditions. One promising area is the use of nanocatalysts, such as aluminum oxide (Al₂O₃) nanoparticles, which have demonstrated high efficiency for the N-formylation of heteroarylamines under solvent-free conditions. researchgate.net Another avenue involves bimetallic catalysts, like AuPd–Fe₃O₄ nanoparticles, which can catalyze the N-formylation of amines using methanol (B129727) as a green formyl source at room temperature. nih.gov

The direct utilization of carbon dioxide (CO₂) as a C1 building block represents a significant leap in sustainable synthesis. researchgate.net Homogeneous catalysts, such as ruthenium complexes, have been used in two-step processes where CO₂ is first hydrogenated to a formate (B1220265) intermediate, which then undergoes condensation with an amine to produce the formamide (B127407) with high yields. acs.org Similarly, the reductive formylation of nitroarenes using formic acid over specialized frameworks derived from metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) presents a direct and atom-economical route. researchgate.net These methods avoid toxic and moisture-sensitive formylating agents, aligning with the principles of green chemistry. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches for Formamides

MethodTypical ReagentsKey AdvantagesSustainability Aspect
Traditional FormylationFormic acid, Formate esters, Halide byproductsWell-established proceduresOften requires excess reagents, generates waste
NanocatalysisHeteroarylamines, Formic acid, Al₂O₃ nanoparticlesHigh yields, short reaction times, recyclable catalyst researchgate.netSolvent-free conditions, catalyst reusability
Bimetallic CatalysisAmines, Methanol, O₂, AuPd–Fe₃O₄ catalystRoom temperature reaction, high efficiency nih.govUses renewable methanol, recyclable magnetic catalyst
CO₂ UtilizationAmines, H₂, CO₂, Homogeneous Ru-catalystUses a greenhouse gas as a C1 source, high yields acs.orgHigh atom economy, valorization of CO₂
Reductive FormylationNitroarenes, Formic acid, MOF/COF-derived catalystDirect conversion of nitro group to formamide researchgate.netHigh selectivity, direct functional group transformation

In-Depth Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, several functional groups—the formamide, the nitro group, and the aromatic ring—can participate in complex reactions.

Formamide Group Reactivity: The formamide linkage itself can undergo various transformations. Mechanistic studies, often aided by computational modeling, have detailed its hydrolysis pathway, which typically proceeds through the formation of a tetrahedral diol intermediate. nih.gov The catalytic hydrogenation of formamides is another area of interest, where the mechanism can be directed towards either C-N bond cleavage (producing an amine and methanol) or C-O bond cleavage (producing a methylamine). frontiersin.org Mechanistic insights reveal that additives can shift the selectivity; for instance, a basic additive can promote C-N cleavage by deprotonating a key hemiaminal intermediate. frontiersin.org Detailed investigations into formamide-catalyzed nucleophilic substitutions have identified alkoxyiminium intermediates as key players in the catalytic cycle. acs.org

Nitro Group Transformations: The reduction of the aromatic nitro group to an amine is a fundamental transformation. masterorganicchemistry.com The mechanism typically involves a metal catalyst (like Sn, Fe, or Zn) in an acidic medium or catalytic hydrogenation (H₂/Pd, Pt, Ni). masterorganicchemistry.comyoutube.com This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Reactions with Nitrous Acid: The reaction of the corresponding amine (derived from nitro group reduction) with nitrous acid (HONO) can lead to different products depending on the conditions. Primary aromatic amines react with nitrous acid at low temperatures to form relatively stable diazonium salts. libretexts.org These diazonium intermediates are exceptionally versatile, enabling a wide range of aromatic substitution reactions where the diazonium group can be replaced by various other functionalities. libretexts.orglibretexts.org In-depth studies of these reaction pathways will enable precise control over the synthesis of complex derivatives.

Rational Design of New Chemical Entities based on this compound Scaffold

The N-(2-methyl-5-nitrophenyl) scaffold is a valuable starting point for the rational design of new chemical entities with potential applications in medicinal chemistry and materials science. nih.gov The term "scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds for biological screening or materials testing. nih.gov

The nitrophenylpiperazine scaffold, structurally related to the title compound, has been successfully used to design and synthesize novel tyrosinase inhibitors. nih.govnih.gov By making systematic modifications to the aryl substitutions on the core structure, researchers can explore structure-activity relationships (SAR) to identify more potent and selective inhibitors. nih.gov Similarly, derivatives of chloro-nitrophenyl compounds have shown potential as antitumor agents. The N-(2-methyl-5-nitrophenyl) moiety itself is a key intermediate in the synthesis of important pharmaceuticals, underscoring its value as a building block for bioactive molecules.

Future research will focus on using this scaffold to create diverse molecular libraries. By leveraging the reactivity of the nitro and formamide groups, chemists can introduce a wide array of substituents to probe interactions with biological targets like enzymes or receptors. This approach, often guided by computational modeling, accelerates the discovery of lead compounds for new therapeutics. mdpi.comresearchgate.netrug.nl

Table 2: Potential Derivatives and Applications of the Nitrophenyl Scaffold

Scaffold/Derivative ClassKey Structural FeaturesPotential Application AreaRationale
NitrophenylpiperazinesPiperazine ring attached to a nitrophenyl groupEnzyme Inhibition (e.g., Tyrosinase) nih.govnih.govStructural similarity to enzyme substrates allows for competitive binding.
Aryl-substituted NitroindolesIndole (B1671886) ring fused or linked to a nitrophenyl systemEfflux Pump Inhibition nih.govModulates bacterial resistance by blocking efflux pumps.
Pyrazolo[3,4-d]pyrimidinesFused heterocyclic system with nitrophenyl substituentAntimicrobial, Anticancer nih.govKnown privileged scaffolds in medicinal chemistry.
Diazonium Salt Derivatives-N₂⁺ group replacing the amino group (post-reduction)Versatile Synthetic Intermediates libretexts.orgCan be converted into a wide range of functional groups (e.g., -OH, -CN, halogens).

Advanced Computational Methodologies for Prediction of Reactivity and Structure

Computational chemistry offers powerful tools to predict the properties of molecules like this compound, thereby guiding experimental work and accelerating research. mdpi.com These methods can provide deep insights into molecular structure, stability, and reactivity without the need for laboratory synthesis in the early stages. researchgate.net

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com It can predict a wide range of properties, including optimized molecular geometries, bond energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations help in understanding chemical reactivity and predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.net For nitroaromatic compounds, DFT has been used to calculate one-electron reduction potentials, which correlate with their rates of reduction. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. scholarsresearchlibrary.commdpi.com For nitroaromatic compounds, QSAR models have been developed to predict properties like toxicity and mutagenicity. scholarsresearchlibrary.comnih.gov These models use calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) to build a mathematical relationship that can then predict the activity of new, unsynthesized compounds. nih.govnih.gov This predictive capability is invaluable in drug design for prioritizing which derivatives to synthesize and test. nih.gov

Molecular Docking and Dynamics: For designing molecules with specific biological targets, molecular docking simulations can predict how a ligand (like a derivative of this compound) binds to the active site of a protein. nih.gov These simulations provide insights into the binding mode and interactions, helping to explain observed activity and guide the design of more potent inhibitors. nih.gov Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time.

Table 3: Application of Computational Methods to this compound Research

MethodologyPredicted PropertiesApplication in Research
Density Functional Theory (DFT)Molecular geometry, electronic structure (HOMO/LUMO), reaction energies, reduction potentials researchgate.netacs.orgPredicting reaction pathways, understanding site selectivity, and assessing chemical reactivity.
Quantitative Structure-Activity Relationship (QSAR)Biological activity (e.g., toxicity, mutagenicity, enzyme inhibition) scholarsresearchlibrary.commdpi.comnih.govPredicting the potential bioactivity of new derivatives and prioritizing synthetic targets.
Molecular DockingBinding affinity and orientation of a ligand in a protein's active site nih.govnih.govGuiding the rational design of enzyme inhibitors or receptor antagonists.
Molecular Dynamics (MD)Stability of ligand-protein complexes, conformational changesAssessing the stability of predicted binding modes from docking studies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-methyl-5-nitrophenyl)formamide?

Methodological Answer: The synthesis of this compound can be optimized using methodologies adapted from structurally similar formamide derivatives. Key steps include:

  • Substrate Preparation : Start with nitro-substituted aniline derivatives (e.g., 2-methyl-5-nitroaniline) and formamide sources (e.g., formic acid derivatives) .
  • Reaction Conditions : Employ temperatures between 100–150°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution. Catalysts like p-toluenesulfonic acid (PTSA) may improve yields .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Table 1 : Example Reaction Conditions from Analogous Syntheses

SubstrateSolventTemp (°C)CatalystYield (%)Purity (%)Reference
2-Amino-4,6-dichloropyrimidineDMF120PTSA82.699.6
2-Chloro-5-nitroanilineDMSO130None75.297.3

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and formamide NH (δ 8.2–8.8 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and nitro group effects on aromatic carbons .
    • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ ions (theoretical m/z: 195.04 for C₈H₈N₂O₃) .
    • HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity and resolve byproducts .

Q. How does the stability of this compound vary under different storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .
  • Light Sensitivity : Store in amber vials at 4°C to prevent nitro group reduction or photodegradation .
  • Solvent Compatibility : Stable in DMSO and DMF but hydrolyzes slowly in aqueous acidic/basic conditions. Monitor pH during reactions .

Advanced Research Questions

Q. How can computational docking studies predict the biological interactions of this compound?

Methodological Answer:

  • Software : Use AutoDock Vina for ligand-protein docking. Prepare the ligand (this compound) by optimizing its 3D structure with Avogadro or Gaussian .
  • Grid Parameters : Define a 20 ų box centered on the target protein’s active site (e.g., enzymes with nitroreductase activity).
  • Scoring Function : Analyze binding affinity (ΔG) and hydrogen-bond interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers resolve contradictions in synthetic yields or spectral data for this compound?

Methodological Answer:

  • Yield Discrepancies :
  • Cause : Variations in nitro group reactivity due to substituent electronic effects.
  • Solution : Optimize stoichiometry (e.g., excess formamide) and use inert atmospheres to prevent side reactions .
    • Spectral Anomalies :
  • Cause : Impurities from incomplete purification or solvent residues.
  • Solution : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) and compare with reference spectra in PubChem or NIST databases .

Q. What mechanistic insights explain the reactivity of the nitro and formamide groups in this compound?

Methodological Answer:

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Reductive pathways (e.g., catalytic hydrogenation) convert it to an amine, altering reactivity .
  • Formamide Group : Participates in hydrogen bonding and nucleophilic acyl substitution. Confirm reactivity via trapping experiments (e.g., reaction with Grignard reagents to form ketones) .

Q. How can stereochemical outcomes of this compound derivatives be analyzed?

Methodological Answer:

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Grow single crystals (via slow evaporation in ethanol) to determine absolute configuration. Submit data to the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-5-nitrophenyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-5-nitrophenyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.